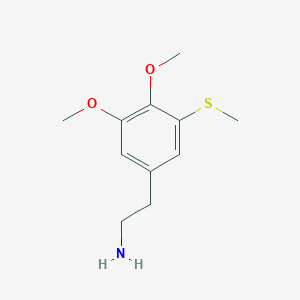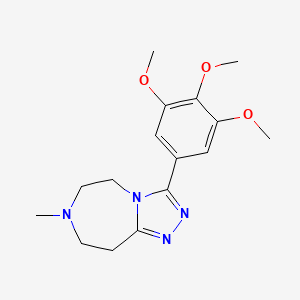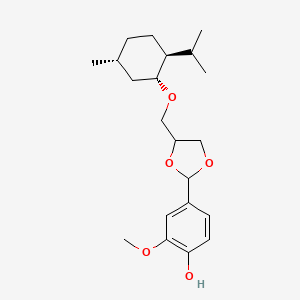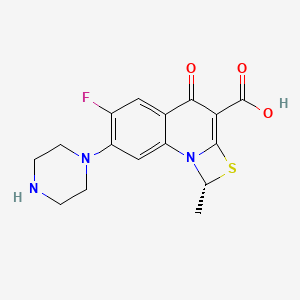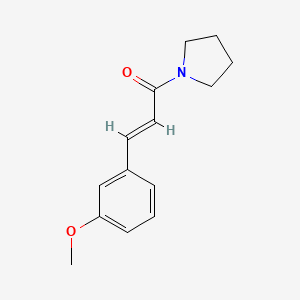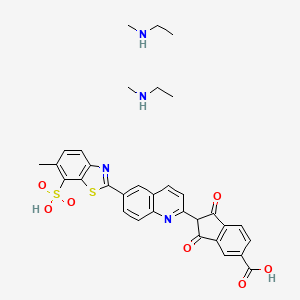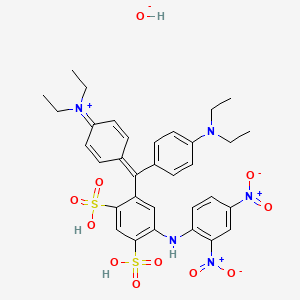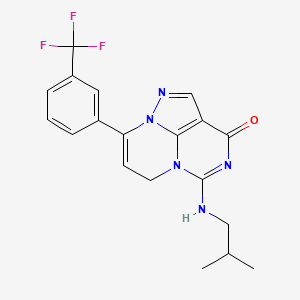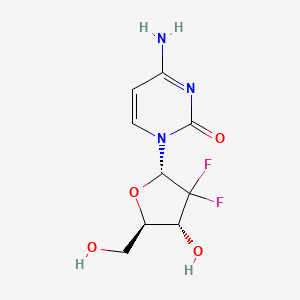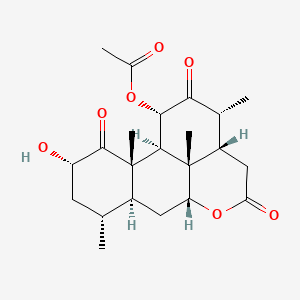
Amarolide 11-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amarolide 11-acetate: is a naturally occurring compound found in the bark of the Ailanthus altissima tree, commonly known as the tree of heaven. This compound belongs to the class of quassinoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amarolide 11-acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts.
Introduction of functional groups: Functional groups such as hydroxyl and acetyl groups are introduced through substitution reactions. Reagents like acetic anhydride and pyridine are commonly used for acetylation.
Purification: The final product is purified using techniques like column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of the compound from the bark of Ailanthus altissima. This process includes:
Extraction: The bark is subjected to solvent extraction using solvents like methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is further purified using techniques such as crystallization or chromatography to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Amarolide 11-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The acetyl group in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium methoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a starting material for the synthesis of more complex quassinoids.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that it can inhibit the growth of certain cancer cells and reduce inflammation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Amarolide 11-acetate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Amarolide 11-acetate can be compared with other quassinoids such as:
Quassin: Known for its bitter taste and use as a natural insecticide.
Bruceantin: Studied for its anti-cancer properties.
Eurycomanone: Found in the Eurycoma longifolia plant, known for its anti-malarial and aphrodisiac effects.
Uniqueness: : this compound stands out due to its specific acetyl group at the 11th position, which contributes to its unique biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
29913-88-0 |
|---|---|
Molekularformel |
C22H30O7 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
[(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11,15-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |
InChI |
InChI=1S/C22H30O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)17(26)18(19(21)22)28-11(3)23/h9-10,12-15,18-19,24H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,18-,19+,21-,22+/m1/s1 |
InChI-Schlüssel |
HTUPNZUADSZJNJ-WGRRCHGUSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)O |
Kanonische SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


